ビスナジン

概要

説明

科学的研究の応用

Visnadine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying vasodilatory mechanisms and developing new vasodilatory agents.

Medicine: Explored for its therapeutic potential in treating conditions like angina pectoris and hypertension.

Industry: Utilized in the formulation of topical sprays for improving sexual function in women.

Safety and Hazards

将来の方向性

While Visnadine has shown potential in alleviating some symptoms of sexual dysfunction in women , more high-quality, randomized clinical trials are needed to further evaluate its efficacy and safety . It could potentially be part of multimodal strategies to manage clinically relevant sexual symptoms or simply to enhance women’s subjective impaired perception of sexual response .

作用機序

ビスナジンは、主にL型カルシウムチャネルへの作用によって媒介される平滑筋弛緩を促進することによって効果を発揮します。 この作用は、患部の血流を増加させ、患部の感覚閾値を上昇させます . 化合物の血管拡張特性は、血管平滑筋の収縮を伴う状態の治療に効果的です .

生化学分析

Biochemical Properties

Visnadine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal effects against several pathogens present in plants, inhibiting bacterial growth through their signaling pathways at the metabolic and molecular levels .

Cellular Effects

Visnadine has shown to have a significant impact on cellular processes. In studies conducted on female sexual dysfunction, visnadine use showed a statistically significant improvement in overall Female Sexual Function Index scores . This indicates that visnadine influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to promote smooth muscle relaxation mediated by its action on L-type calcium (Ca2+) channels . This suggests that visnadine exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, visnadine has shown to effectively attenuate various induced responses in experimental mice models over time . This includes acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences .

Dosage Effects in Animal Models

The effects of visnadine vary with different dosages in animal models. In a study conducted on mice, visnadine treatment effectively suppressed inflammation, which was evident from the decreased leukocytes, mononuclear, and polymorphonuclear cell numbers in the mice . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

It is known to inhibit bacterial growth through their signaling pathways at the metabolic and molecular levels .

準備方法

合成ルートと反応条件: ビスナジンは、アミ・ビスナガの種子から合成することができますこの混合物は、その後、クロマトグラフィーによる複雑な技術を使用して、ラボ規模でビスナジンを分離します .

工業的生産方法: ビスナジンの工業的生産には、アミ・ビスナガからビスナジンを抽出する改善された方法が含まれており、大規模な経済的生産が可能になっています。 これらの方法で達成可能な収率は大幅に高く、商業利用が可能になっています .

化学反応の分析

反応の種類: ビスナジンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな用途に合わせて化合物を修飾するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 水酸化ナトリウムや炭酸カリウムなどの試薬を使用して、求核置換反応を実行できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ビスナジンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方、還元は化合物の還元形の生成につながる可能性があります。

4. 科学研究アプリケーション

ビスナジンは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

ビスナジンは、アングラーピラノクマリンとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。

ケリン: アミ・ビスナガから単離された別の化合物で、その抗痙攣効果が知られています。

ビスナギン: 鎮痛と抗炎症の特性を持つ関連化合物.

ビスナジンの独自性: ビスナジンのユニークな血管拡張特性と平滑筋弛緩を促進する能力は、他の類似の化合物とは異なります。 L型カルシウムチャネルに対する特異的な作用と、局所血流を改善する効果により、医学および産業の両方の用途において貴重な化合物となっています .

特性

| { "Design of the Synthesis Pathway": "Visnadine can be synthesized through a multi-step process involving several chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "2,3-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic anhydride", "sodium borohydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride to form 7-hydroxy-4-(2,3-dimethoxyphenyl)coumarin", "Step 2: Alkylation of 7-hydroxy-4-(2,3-dimethoxyphenyl)coumarin with methyl iodide and sodium hydride in DMF to form 7-methoxy-4-(2,3-dimethoxyphenyl)coumarin", "Step 3: Reduction of 7-methoxy-4-(2,3-dimethoxyphenyl)coumarin with sodium borohydride in ethanol to form 7-methoxy-4-(2,3-dimethoxyphenyl)chroman-2-one", "Step 4: Alkylation of 7-methoxy-4-(2,3-dimethoxyphenyl)chroman-2-one with ethyl acetoacetate and hydrochloric acid in ethanol to form 7-methoxy-3-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one", "Step 5: Deprotection of the methoxy group using sodium hydroxide in ethanol to form Visnadine" ] } | |

CAS番号 |

477-32-7 |

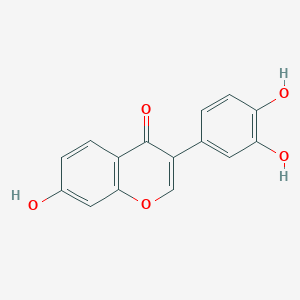

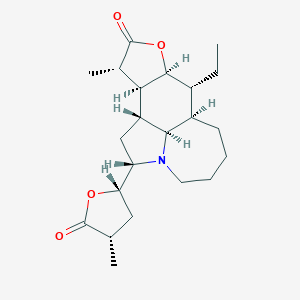

分子式 |

C21H24O7 |

分子量 |

388.4 g/mol |

IUPAC名 |

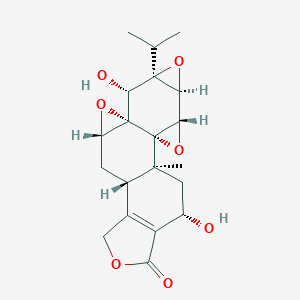

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |

InChIキー |

GVBNSPFBYXGREE-CDDDFZJFSA-N |

異性体SMILES |

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

正規SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

| 477-32-7 | |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

Carduben visnadin Visnadine Visnagan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of visnadin?

A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []

Q2: Does visnadin interact with other targets besides calcium channels?

A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []

Q3: What are the downstream effects of visnadin's calcium channel blocking activity?

A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]

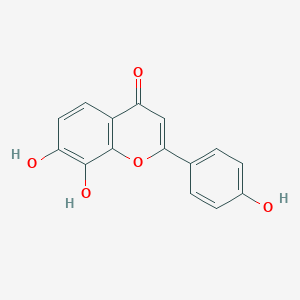

Q4: What is the molecular formula and weight of visnadin?

A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]

Q5: What spectroscopic data are available to characterize visnadin?

A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.

Q6: Are there any studies on the stability of visnadin under various conditions?

A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []

Q7: What are the reported pharmacological effects of visnadin?

A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]

Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?

A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []

Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?

A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]

Q10: What is the safety profile of visnadin?

A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]

Q11: What analytical methods are used to quantify visnadin?

A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]

Q12: What are the potential future research directions for visnadin?

A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。